6-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide
6-Bromoimidazo[1,2-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique bicyclic structure serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 6-bromoimidazo[1,2-a]pyrimidine, with a focus on its role as a key intermediate in the development of kinase inhibitors and other targeted therapies.
Chemical Structure and Properties
6-Bromoimidazo[1,2-a]pyrimidine is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a bromine substituent at the 6-position.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 6-bromoimidazo[1,2-a]pyrimidine | [1] |
| CAS Number | 865156-68-9 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Canonical SMILES | C1=CN2C=C(C=NC2=N1)Br | [1] |
| InChI Key | BQMWMOQCMFLRQQ-UHFFFAOYSA-N | [1] |
| Melting Point | 212-216 °C | [2] |
| Appearance | Solid | [2] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 130 | [1] |
Synthesis
General Experimental Protocol (Representative):
A mixture of a 2-aminopyrimidine derivative and an α-halocarbonyl compound in a suitable solvent (e.g., ethanol, DMF) is heated, often in the presence of a base (e.g., sodium bicarbonate, triethylamine) to neutralize the hydrohalic acid formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of 6-bromoimidazo[1,2-a]pyrimidine. While specific spectra were not found, typical chemical shifts for the protons on the imidazo[1,2-a]pyrimidine core can be estimated based on known data for similar structures.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.5 - 8.0 | s |
| H-3 | 7.2 - 7.8 | s |
| H-5 | 8.5 - 9.0 | d |
| H-7 | 7.0 - 7.5 | d |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Biological Activity and Applications in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6]
4.1. Kinase Inhibition
A primary application of 6-bromoimidazo[1,2-a]pyrimidine is as a key intermediate in the synthesis of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the 6-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce various substituents that can enhance binding affinity and selectivity for specific kinases.
Imidazo[1,2-a]pyrimidine and related imidazopyridine cores have been incorporated into inhibitors of several important kinases, including:
-
Wnt/β-catenin Signaling Pathway Inhibitors: Certain imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal and other cancers.[7]
-
Akt/mTOR Pathway Inhibitors: The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of this pathway.[3]
-
Checkpoint Kinase 1 (CHK1) and Mitogen-activated protein kinase-activated protein kinase 2 (MK2): These kinases are involved in the DNA damage response and cell cycle control. Imidazo[1,2-c]pyrimidine-based compounds have been identified as inhibitors of CHK1 and MK2.[8]
-
PIM Kinases: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers. Imidazo[1,2-b]pyridazines, a related scaffold, have been identified as potent PIM kinase inhibitors.[9]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibitors are being investigated as anticancer agents. An imidazo[1,2-a]pyrazine derivative has been reported as a potent Aurora kinase inhibitor.[10]
-
Cyclin-Dependent Kinases (CDKs): Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have been discovered as potent CDK4/6 inhibitors.[11]
4.2. Anticancer Activity
Numerous studies have reported the anticancer activity of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines. While specific IC₅₀ values for 6-bromoimidazo[1,2-a]pyrimidine were not found in the search results, the following table presents representative data for other derivatives from this class, highlighting their potential as anticancer agents.
Table 3: Representative Anticancer Activity of Imidazo[1,2-a]pyridine/pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast Cancer) | 45 | [12][13] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast Cancer) | 47.7 | [12][13] |
| Imidazo[1,2-a]pyrimidine derivative (3d) | MCF-7 (Breast Cancer) | 43.4 | [14] |
| Imidazo[1,2-a]pyrimidine derivative (4d) | MCF-7 (Breast Cancer) | 39.0 | [14] |
| Imidazo[1,2-a]pyrimidine derivative (3d) | MDA-MB-231 (Breast Cancer) | 35.9 | [14] |
| Imidazo[1,2-a]pyrimidine derivative (4d) | MDA-MB-231 (Breast Cancer) | 35.1 | [14] |
Signaling Pathways
The diverse biological activities of imidazo[1,2-a]pyrimidine derivatives stem from their ability to modulate key cellular signaling pathways. As many of these compounds function as kinase inhibitors, they can interfere with phosphorylation cascades that control cell fate.
5.1. Representative Kinase Signaling Pathway
The following diagram illustrates a simplified, representative kinase signaling pathway that can be targeted by small molecule inhibitors, including those derived from the imidazo[1,2-a]pyrimidine scaffold. This pathway depicts a generic cascade from a receptor tyrosine kinase (RTK) to downstream effectors that regulate cell proliferation and survival.
Caption: A generic kinase signaling cascade often targeted in cancer therapy.
5.2. Experimental Workflow for Kinase Inhibitor Screening
The discovery of new kinase inhibitors often follows a structured workflow, from initial library screening to in vivo efficacy studies. The following diagram outlines a typical experimental workflow for identifying and characterizing novel kinase inhibitors based on the 6-bromoimidazo[1,2-a]pyrimidine scaffold.
Caption: A typical workflow for the discovery of kinase inhibitors.
Conclusion
6-Bromoimidazo[1,2-a]pyrimidine is a valuable building block for the development of novel therapeutics. Its amenability to chemical modification and the proven biological activity of its derivatives make it a highly attractive scaffold for medicinal chemists. The continued exploration of this compound and its analogues is likely to lead to the discovery of new and effective treatments for a range of diseases, particularly cancer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
